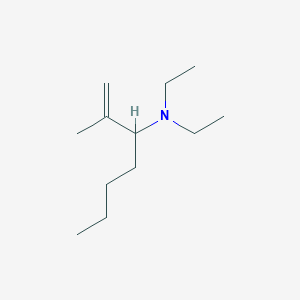![molecular formula C13H10FN3O2 B14528104 2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline CAS No. 62421-12-9](/img/structure/B14528104.png)
2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline is an organic compound with the molecular formula C13H10FN3O2. This compound is characterized by the presence of a fluorophenyl group, an imino group, and a nitroaniline moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline typically involves the condensation of 2-fluoroaniline with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-aminoaniline.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imino group may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol
- 2-{(E)-[(4-Bromo-2-fluorophenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline is unique due to the presence of both a fluorophenyl group and a nitroaniline moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
62421-12-9 |
|---|---|
Molecular Formula |
C13H10FN3O2 |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-4-nitroaniline |
InChI |
InChI=1S/C13H10FN3O2/c14-11-3-1-2-4-13(11)16-8-9-7-10(17(18)19)5-6-12(9)15/h1-8H,15H2 |
InChI Key |
NOMHMOSWUOSCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine](/img/structure/B14528025.png)



![2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one](/img/structure/B14528056.png)






![5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole](/img/structure/B14528082.png)
![1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate](/img/structure/B14528085.png)

